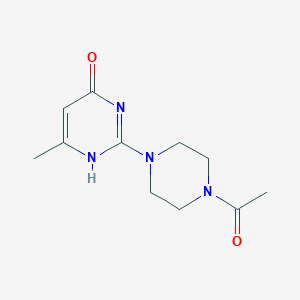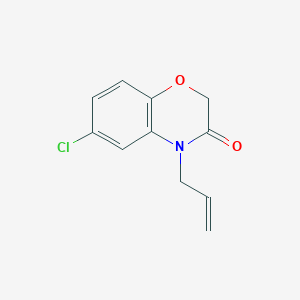![molecular formula C22H16N4O4S B253927 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a compound with potential therapeutic applications. It is a pyrimidine-based molecule that has been synthesized using a specific method.
作用機序
The mechanism of action of 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is not fully understood. However, it is thought to act through the inhibition of certain enzymes and proteins involved in the inflammatory and cancer pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile have been studied extensively. The compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have antimicrobial properties against certain bacteria.
実験室実験の利点と制限
The advantages of using 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile in lab experiments include its potential therapeutic applications and its ability to inhibit certain enzymes and proteins involved in cancer and inflammation pathways. However, the limitations of using this compound in lab experiments include its relatively low solubility and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile. These include further studies on its mechanism of action, optimization of its synthesis method, and testing its efficacy in clinical trials. Additionally, the compound could be modified to improve its solubility and reduce its toxicity. Finally, the compound could be tested for its potential applications in other diseases and conditions.
In conclusion, 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves a series of chemical reactions. The starting materials are 4-methyl-3-oxo-1,4-benzoxazin-6-yl acetic acid and 2-(chloromethyl)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile. These two compounds are reacted together in the presence of a thiol compound to form the final product.
科学的研究の応用
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile has potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy against cancer cells, bacteria, and inflammation.
特性
製品名 |
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
|---|---|
分子式 |
C22H16N4O4S |
分子量 |
432.5 g/mol |
IUPAC名 |
2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H16N4O4S/c1-26-16-9-14(7-8-18(16)30-11-19(26)28)17(27)12-31-22-24-20(13-5-3-2-4-6-13)15(10-23)21(29)25-22/h2-9H,11-12H2,1H3,(H,24,25,29) |
InChIキー |
IYFGCSVHJHGWOA-UHFFFAOYSA-N |
異性体SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N |
SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N |
正規SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC(=O)C(=C(N3)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)


![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)

